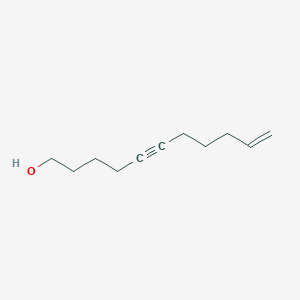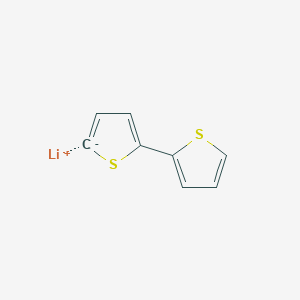
lithium;5-thiophen-2-yl-2H-thiophen-2-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;5-thiophen-2-yl-2H-thiophen-2-ide is a compound that features a lithium ion coordinated to a thiophene ring system Thiophene is a five-membered aromatic ring containing one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;5-thiophen-2-yl-2H-thiophen-2-ide typically involves the reaction of thiophene derivatives with lithium reagents. One common method is the lithiation of thiophene using n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions . The reaction is usually carried out at low temperatures to control the reactivity and selectivity of the lithiation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale lithiation processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction parameters and minimizing the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;5-thiophen-2-yl-2H-thiophen-2-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether (MOMCl) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or alkyl groups onto the thiophene ring .
Wissenschaftliche Forschungsanwendungen
Lithium;5-thiophen-2-yl-2H-thiophen-2-ide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of lithium;5-thiophen-2-yl-2H-thiophen-2-ide involves its interaction with various molecular targets and pathways. In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. In biological systems, the compound may interact with cellular components, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: The parent compound, a simple five-membered ring with one sulfur atom.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at the 2 and 5 positions.
Thiophene-2-carboxaldehyde: A thiophene derivative with an aldehyde group at the 2 position.
Uniqueness
Lithium;5-thiophen-2-yl-2H-thiophen-2-ide is unique due to the presence of the lithium ion, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
71486-35-6 |
|---|---|
Molekularformel |
C8H5LiS2 |
Molekulargewicht |
172.2 g/mol |
IUPAC-Name |
lithium;5-thiophen-2-yl-2H-thiophen-2-ide |
InChI |
InChI=1S/C8H5S2.Li/c1-3-7(9-5-1)8-4-2-6-10-8;/h1-5H;/q-1;+1 |
InChI-Schlüssel |
QLCULWQNABMYRV-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1=CSC(=C1)C2=CC=[C-]S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


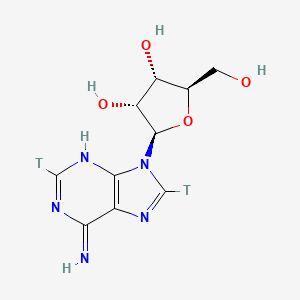
![1,1'-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one)](/img/structure/B14471205.png)
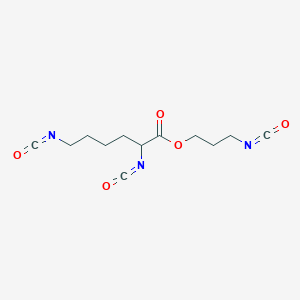
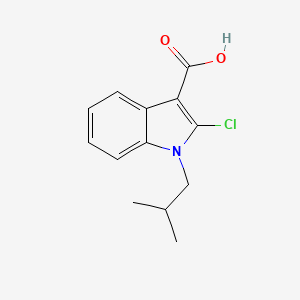





![8,8'-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid](/img/structure/B14471244.png)
